molecular formula C6H3ClFI B039392 4-Chloro-1-fluoro-2-iodobenzene CAS No. 116272-42-5

4-Chloro-1-fluoro-2-iodobenzene

Cat. No.: B039392
CAS No.: 116272-42-5
M. Wt: 256.44 g/mol
InChI Key: CNJQPBYTHITJAO-UHFFFAOYSA-N
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Description

4-Chloro-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Mechanism of Action

Target of Action

4-Chloro-1-fluoro-2-iodobenzene is a halogenated aromatic compound . It is primarily used as a building block in organic synthesis . Its primary targets are typically other organic molecules, where it can participate in various chemical reactions to form more complex structures .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is involved in. Generally, it can participate in various transition metal-mediated C-C and C-N cross-coupling reactions . The presence of halogens (chlorine and iodine) on the benzene ring makes it a good candidate for reactions such as the Suzuki-Miyaura cross-coupling, which can form new carbon-carbon bonds .

Biochemical Pathways

As an intermediate in organic synthesis, this compound can be involved in the synthesis of a wide range of organic compounds . The specific biochemical pathways affected would depend on the final product of the synthesis. For example, if it is used to synthesize a pharmaceutical drug, it could potentially affect a wide range of biochemical pathways depending on the mechanism of action of the synthesized drug .

Pharmacokinetics

The pharmacokinetics of this compound would depend on its final form after synthesis. As a raw compound, it is slightly soluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Once it is incorporated into a larger structure, its adme properties could change significantly .

Result of Action

The result of the action of this compound is the formation of new organic compounds through chemical reactions . The specific results would depend on the reaction conditions and the other reactants involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting from aniline, the compound can be prepared via diazotization followed by halogenation. The amine group of aniline is first diazotized using hydrochloric acid and sodium nitrite, forming a diazonium salt. This intermediate is then treated with potassium iodide to introduce the iodine atom, followed by chlorination and fluorination steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods typically employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-1-fluoro-2-iodobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 3-Chloro-4-fluoroiodobenzene
  • 4-Fluoroiodobenzene
  • 4-Chloro-2-fluoroiodobenzene

Uniqueness

4-Chloro-1-fluoro-2-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a different set of reactivity patterns and can be used to synthesize a diverse range of products .

Properties

IUPAC Name

4-chloro-1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJQPBYTHITJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378614
Record name 4-chloro-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116272-42-5
Record name 4-chloro-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-fluoro-2-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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